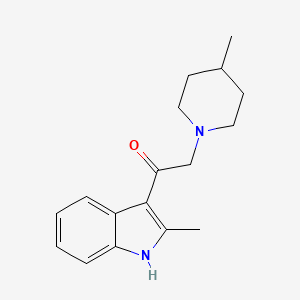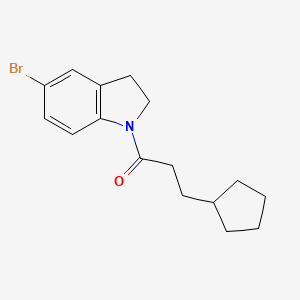
1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone, also known as MEAI, is a psychoactive compound that belongs to the class of synthetic cathinones. It is a designer drug that has been sold online as a legal high. MEAI has been reported to produce stimulant effects similar to those of other cathinones, such as MDPV and α-PVP. In recent years, MEAI has gained attention from the scientific community due to its potential applications in research.
Mechanism of Action
1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone acts as a potent dopamine transporter blocker, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects observed with 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone use.
Biochemical and Physiological Effects
The use of 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone has been found to produce a range of biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature. 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone has also been reported to produce feelings of euphoria and increased sociability.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone in lab experiments is its potent dopamine transporter blocking activity. This property makes it useful in studying the role of dopamine in addiction and reward pathways. However, one limitation of using 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone is its potential for abuse and addiction. Researchers must take precautions to ensure that 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone is used only for scientific purposes and not for recreational use.
Future Directions
There are many potential future directions for research involving 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone. One area of interest is the development of new drugs that target the dopamine transporter. 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone could serve as a starting point for the synthesis of new compounds with improved pharmacological properties. Another area of interest is the study of the long-term effects of 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone use on the brain and behavior. This research could help to inform the development of harm reduction strategies for individuals who use synthetic cathinones.
Synthesis Methods
The synthesis of 1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone involves the condensation of 2-methylindole-3-carbaldehyde with 4-methylpiperidine-2,6-dione in the presence of a reducing agent, such as sodium borohydride. The resulting product is then purified by recrystallization.
Scientific Research Applications
1-(2-methyl-1H-indol-3-yl)-2-(4-methyl-1-piperidinyl)ethanone has been used in scientific research as a tool to study the effects of synthetic cathinones on the central nervous system. It has been found to act as a potent dopamine transporter blocker, similar to other cathinones. This property makes it useful in studying the role of dopamine in addiction and reward pathways.
properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-12-7-9-19(10-8-12)11-16(20)17-13(2)18-15-6-4-3-5-14(15)17/h3-6,12,18H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUXIAJLOGPNCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5815576.png)


![2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5815598.png)
![ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5815601.png)
![1-(2-methoxyethyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B5815605.png)
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5815608.png)
![2-[4-(4-nitrophenoxy)phenyl]-1,3-benzoxazole](/img/structure/B5815615.png)


![N-{5-[(2-ethylbutanoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5815649.png)
![methyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5815654.png)

